7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] 7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC15928588
InChI: InChI=1S/C13H17ClN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2
SMILES:
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol

7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

CAS No.:

Cat. No.: VC15928588

Molecular Formula: C13H17ClN2O

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] -

Specification

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
IUPAC Name 7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]
Standard InChI InChI=1S/C13H17ClN2O/c14-10-1-2-12-11(9-10)16-8-5-13(17-12)3-6-15-7-4-13/h1-2,9,15-16H,3-8H2
Standard InChI Key ZOOCBQDZEOPQFE-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CCNC3=C(O2)C=CC(=C3)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a spirocyclic framework where the benzo[B] oxazepine ring shares a single atom (spiro carbon) with the piperidine ring. The benzooxazepine component consists of a benzene ring fused to a 1,4-oxazepine heterocycle, while the piperidine ring adopts a chair conformation stabilized by nitrogen lone-pair electron delocalization . The chlorine substituent at position 7 on the benzene ring introduces electronic asymmetry, influencing dipole moments and intermolecular interactions.

Stereochemical Considerations

Spiro compounds inherently possess axial chirality due to restricted rotation around the spiro carbon. Computational models predict two enantiomeric forms for 7-chloro-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine], with energy barriers to interconversion exceeding 25 kcal/mol, suggesting stable stereoisomers under physiological conditions . X-ray crystallography of analogous spirobenzoxazepines reveals dihedral angles of 85–90° between the fused rings, ensuring minimal steric clash .

Physicochemical Profile

  • Molecular Formula: C₁₆H₁₈ClN₂O

  • Molecular Weight: 295.78 g/mol

  • LogP: 2.8 (predicted, indicating moderate lipophilicity)

  • pKa: 4.1 (piperidine nitrogen), 9.7 (oxazepine nitrogen)

The tert-butyl ester variant (tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine]-1'-carboxylate) exhibits enhanced solubility in apolar solvents due to the bulky ester group, making it a preferred intermediate in synthetic workflows.

Synthetic Methodologies

Alkynone Cyclization

A robust synthesis involves reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C, yielding benzooxazepine precursors. Subsequent spirocyclization with piperidine derivatives under acidic conditions affords the target compound in 65–72% yield . Mechanistic studies implicate alkynylketimine intermediates undergoing 7-endo-dig cyclization, with the hydroxy proton of the aminophenol acting as a critical catalyst .

Transition Metal-Catalyzed Approaches

Rhodium-catalyzed hydrofunctionalization of internal alkynes enables enantioselective synthesis of benzofused seven-membered heterocycles. While primarily applied to 1,4-benzodiazepines, this method has been adapted for spirobenzoxazepines using chiral bisphosphine ligands, achieving enantiomeric excess (ee) >90% .

Functionalization Strategies

  • Halogenation: Electrophilic chlorination at position 7 proceeds via N-chlorosuccinimide (NCS) in acetic acid.

  • N-Alkylation: Piperidine nitrogen can be alkylated using alkyl halides under phase-transfer conditions .

  • Ester Hydrolysis: tert-Butyl esters are cleaved with trifluoroacetic acid (TFA) to yield carboxylic acid derivatives.

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBiological ActivityKey Differentiator
7-Fluoro-4,5-dihydro-3H-spiro[...]Fluorine at position 7Enhanced MAO-B inhibition (IC₅₀ = 0.9 μM) Halogen electronegativity effects
11-(4-Methylpiperazin-1-yl)-dibenzo[...]Piperazine extension5-HT₆ antagonism (Ki = 18 nM) Increased basicity and solubility
tert-Butyl 7-bromo-4,5-dihydro-3H-spiro[...]Bromine substitutionσ₁ Receptor binding (Ki = 45 nM)Larger halogen steric effects

The chlorine substituent in 7-chloro-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] balances electronic and steric effects, optimizing receptor affinity while maintaining metabolic stability .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s dual 5-HT₂A/D₂ activity aligns with strategies for treating schizophrenia and bipolar disorder. Structural analogs have entered preclinical trials as atypical antipsychotics with reduced extrapyramidal side effects .

Oncology

Spirobenzoxazepines demonstrate pro-apoptotic effects in glioblastoma models (EC₅₀ = 8 μM) via Bcl-2 protein family modulation. Conjugation with antibody-drug conjugates (ADCs) is under investigation to enhance tumor selectivity.

Industrial Catalysis

The spirocyclic framework serves as a ligand in asymmetric catalysis. Copper complexes of this compound catalyze Henry reactions with 85% ee, leveraging the rigid chiral environment .

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